molecular formula C12H16O2 B1296490 2-Cyclohexylbenzene-1,4-diol CAS No. 4197-75-5

2-Cyclohexylbenzene-1,4-diol

Cat. No. B1296490
CAS RN: 4197-75-5
M. Wt: 192.25 g/mol
InChI Key: SNWSZCGYPHRJEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Cyclohexylbenzene-1,4-diol has been reported in several scientific papers. For instance, a paper published in the European Journal of Organic Chemistry describes a synthetic route involving 1,4-Benzoquinone and Cyclohexene . Another paper in Tetrahedron Letters also discusses a synthetic route involving 1,4-Benzoquinone .


Molecular Structure Analysis

The molecular formula of 2-Cyclohexylbenzene-1,4-diol is C12H16O2 . Its molecular weight is 192.25400 .


Physical And Chemical Properties Analysis

2-Cyclohexylbenzene-1,4-diol has a density of 1.147g/cm3 . Its boiling point is 303.1ºC at 760 mmHg . The flash point is 141.8ºC .

Scientific Research Applications

Application in Overcharge Protection for Lithium-Ion Batteries

2-Cyclohexylbenzene-1,4-diol, as a derivative of cyclohexylbenzene, finds application in the realm of lithium-ion batteries. Specifically, cyclohexylbenzene is utilized as an overcharge protection additive for these batteries. The compound is involved in the electrochemical polymerization process, forming protective films on the electrode during overcharge conditions. This polymerization leads to the formation of oligomers with multiple benzene rings, indicating its stability and effectiveness in protecting the battery during overcharge scenarios (Shima et al., 2006).

Role in Catalysis and Material Synthesis

2-Cyclohexylbenzene-1,4-diol derivatives are involved in various catalytic processes and material synthesis. The compound plays a role in the synthesis of phenol and cyclohexanone through the peroxidation process catalyzed by metal oxides (Fang Yun-jin, 2010). Moreover, it is implicated in the catalytic hydrodehydration of cyclohexanone, hydrogenation of 2-cyclohexen-1-one, and dehydrogenation of cyclohexene. These processes are catalyzed by a molybdenum halide cluster, showcasing the compound's versatility in various chemical transformations (Kamiguchi et al., 2005).

Implications in Hydroamination and Polymer Support

2-Cyclohexylbenzene-1,4-diol derivatives are also significant in the field of hydroamination, where polymer-supported organolanthanide catalysts are employed. These catalysts are essential for efficient homogeneous intramolecular hydroamination/cyclization processes, indicating the compound's role in advanced synthetic chemistry (Jiuqing Zhao, T. Marks, 2006).

Influence in Safety and Cycle Life of Lithium Cells

The compound's derivatives are instrumental in enhancing the safety and cycle life of lithium cells. As additives in electrolyte solutions, they play a crucial role in improving the overcharging tolerance of these cells, signifying their importance in battery technology and safety (Tobishima et al., 2003).

properties

IUPAC Name

2-cyclohexylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h6-9,13-14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWSZCGYPHRJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324905
Record name 2-cyclohexylbenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylbenzene-1,4-diol

CAS RN

4197-75-5
Record name 4197-75-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyclohexylbenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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